molecular formula C9H6BrNO B1280384 7-Bromoisoquinolin-1-ol CAS No. 223671-15-6

7-Bromoisoquinolin-1-ol

Cat. No.: B1280384
CAS No.: 223671-15-6
M. Wt: 224.05 g/mol
InChI Key: DSOKREQUHLPVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoisoquinolin-1-ol is an organic compound with the molecular formula C9H6BrNO. It is also known by other names such as 7-bromo-1-hydroxyisoquinoline and 7-bromo-2H-isoquinolin-1-one . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and features a bromine atom at the 7th position and a hydroxyl group at the 1st position of the isoquinoline ring.

Preparation Methods

The synthesis of 7-Bromoisoquinolin-1-ol can be achieved through various synthetic routes. One common method involves starting with 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal as the initial reactants. The process includes a Pictet-Gams reaction, followed by oxidation and radical reactions, resulting in a total yield of 35% . Another method involves the reaction of 7-bromo-1-chloroisoquinoline with ammonium acetate in acetic acid at 100°C for 4 hours .

Chemical Reactions Analysis

7-Bromoisoquinolin-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form 7-bromoisoquinolin-1-one.

    Reduction: Reduction reactions can convert it into 7-bromo-1,2-dihydroisoquinolin-1-one.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include 7-bromoisoquinolin-1-one, 7-bromo-1,2-dihydroisoquinolin-1-one, and various substituted isoquinolines .

Scientific Research Applications

7-Bromoisoquinolin-1-ol has several scientific research applications across various fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a ligand in the study of biological receptors and enzymes.

    Medicine: This compound is investigated for its potential pharmacological properties, including its role as an inhibitor of certain enzymes.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromoisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as CYP1A2, which is involved in the metabolism of various drugs. The compound’s hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

7-Bromoisoquinolin-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

7-Bromoisoquinolin-1-ol is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C₉H₆BrNO
  • Molecular Weight : 228.06 g/mol
  • CAS Number : 11276133

The compound features a bromine atom at the 7-position of the isoquinoline structure, which is critical for its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific protein targets:

  • Inhibition of Bromodomain-Containing Proteins : It has been identified as a selective inhibitor of bromodomain-containing protein 7 (BRD7), which plays a role in cancer progression. The compound binds to BRD7 with submicromolar affinity, demonstrating significant potential as a therapeutic agent in cancer treatment .
  • Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, particularly prostate cancer cells (LNCaP and PC-3). The inhibition is notably more pronounced in androgen receptor-positive cell lines .

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

  • Cancer Treatment : Given its role as a BRD7 inhibitor, this compound is being explored for its potential in treating malignancies such as prostate cancer, breast cancer, and colorectal cancer .
  • Neurological Disorders : Some studies suggest that isoquinoline derivatives may have neuroprotective effects and could be beneficial in treating conditions like Alzheimer's disease and neuropathic pain .

Toxicity and Safety Profile

While this compound shows promise in various applications, it is important to consider its toxicity:

  • Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation. These safety concerns necessitate careful handling and further studies on its safety profile .

Prostate Cancer Research

A significant study focused on the efficacy of this compound in prostate cancer models. Researchers treated LNCaP cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The results indicated that at concentrations of 5 µM, the compound effectively reduced cell proliferation by targeting BRD7 .

Comparative Study with Other Inhibitors

In comparative studies, this compound was evaluated alongside other BRD inhibitors. It demonstrated superior selectivity towards BRD7 compared to compounds like BI7273 and GSK-5959, which are known to inhibit other bromodomain proteins. This selectivity underscores its potential as a targeted therapy for cancers reliant on BRD7 activity .

Research Findings Summary Table

Study FocusFindingsReference
Prostate Cancer Cell LinesInhibition of LNCaP cell proliferation; dose-dependent effects observed
Selectivity ComparisonHigher selectivity for BRD7 over other bromodomain inhibitors
Toxicity AssessmentClassified as harmful if swallowed; causes skin irritation

Properties

IUPAC Name

7-bromo-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOKREQUHLPVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460915
Record name 7-bromoisoquinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223671-15-6
Record name 7-bromoisoquinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromoisoquinolin-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Preheated 2 separate oil baths to 240° C. A flask containing tributylamine (6.68 g, 36.1 mmol) and diphenyl ether (80 mL) was lowered into one oil bath (A), and a flask containing 3-(4-bromophenyl)acryloyl azide (7.91 g, 31.3 mmol) and diphenyl ether (80 mL) was lowered into the other oil bath (B) [vigorous gas evolution—internal temperature must quickly reach >200° C.]. After 10 minutes, the contents of flask B are poured into flask A, and the reaction left at 230-240° C. (internal temperature) for 30 minutes. Cooled reaction mixture to ˜100° C., poured into hexanes (2 L), stirred to cool to room temperature and filtered off the precipitate. Washed precipitate with methylene chloride/hexanes (ratio 1/50), dried under high vacuum to give a colorless powder (4.20 g, 18.8 mmol). 1H NMR (DMSO) δ 11.41 (s, 1H), 8.23 (s, 1H), 7.82 (dd, 1H), 7.62 (d, 1H), 7.20 (t, 1H), 6.54 (d, 1H). ESI MS (M+1)+: 224, 226 (Br).
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.91 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of compound 4 (121.6 g, 0.48 mol) and tributylamine (177.9 g, 0.96 mol) in diphenylether (1.2 L) was headed to 210° C. for 2 hours under N2. Then the mixture was cooled to room temperature, the precipitate was filtered, washed with hexane, and dried to give 5 (32 g, 30%)
Quantity
121.6 g
Type
reactant
Reaction Step One
Quantity
177.9 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Yield
30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.